Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate
Description
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate is a hydrazono-functionalized pentanedioate ester characterized by a trifluoromethylphenyl substituent. Similar compounds synthesized via diazotization of aromatic amines (e.g., cyclohexane-1,3-dione derivatives) highlight its likely synthetic pathway .
Structure
3D Structure
Properties
Molecular Formula |
C14H13F3N2O5 |
|---|---|
Molecular Weight |
346.26 g/mol |
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate |
InChI |
InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18? |
InChI Key |
YAVWDXKVSOTKKR-NXWDFKCCSA-N |
Isomeric SMILES |
COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC(=C1)C(F)(F)F)/O |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Procedure
Reagents :
- 3-(Trifluoromethyl)phenylhydrazine (1.0 equiv)
- Dimethyl 3-oxopentanedioate (1.2 equiv)
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid (5–10 mol%)
Conditions :
- Temperature: Reflux (78–80°C for ethanol; 65°C for methanol)
- Time: 6–12 hours
- Workup: Evaporation under reduced pressure, purification via column chromatography (hexane/ethyl acetate)
Mechanistic Insights
The reaction proceeds via:
- Nucleophilic attack by the hydrazine’s amino group on the ketone carbonyl.
- Formation of a tetrahedral intermediate.
- Acid-catalyzed dehydration to yield the hydrazone.
Alternative Synthesis Using tert-Butyl Hydrazinecarboxylate
A modified approach employs tert-butyl hydrazinecarboxylate (CAS 870-46-2) as a protected hydrazine source, followed by deprotection and subsequent condensation.
Procedure
Step 1: Protection
Step 2: Deprotection
Step 3: Condensation
Advantages
- Avoids handling unstable free hydrazines.
- Higher regioselectivity due to steric effects of the tert-butyl group.
One-Pot Tandem Reaction
A catalyst-free, one-pot method reported in green chemistry literature simplifies the synthesis under ambient conditions.
Procedure
Key Features
- Eliminates hazardous hydrazine derivatives.
- Environmentally benign but lower yield compared to traditional methods.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Byproducts |
|---|---|---|---|---|
| Hydrazone condensation | Phenylhydrazine, acetic acid | Reflux, 6–12 hrs | 65–78% | Unreacted diketone |
| tert-Butyl protection | EDCI, DMAP, TFA | 0°C to room temp | 70–75% | Boc-deprotection residues |
| One-pot tandem | NaNO2, H2O/EtOH | Ambient, 24 hrs | 55–60% | Nitroso compounds |
Optimization Strategies
Solvent Effects
Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate exhibits promising properties for drug development:
- Anticancer Activity : Similar compounds with trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines. Research indicates that the lipophilicity introduced by trifluoromethyl groups can improve interactions with cellular membranes, facilitating better drug delivery and efficacy against tumors .
- Enzyme Inhibition : Compounds with hydrazone functionalities often act as enzyme inhibitors. Investigating the interactions of this compound with specific enzymes could reveal its potential as a therapeutic agent in diseases where enzyme regulation is critical .
Materials Science
The compound's unique structure allows for exploration in materials science:
- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance their thermal stability and mechanical properties due to its strong intermolecular interactions .
Agricultural Chemistry
Research has suggested potential applications in agrochemicals, particularly as a fungicide or herbicide:
- Pesticidal Properties : The hydrazone structure may exhibit antifungal or herbicidal activity, making it a candidate for further investigation in crop protection products .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various trifluoromethyl-substituted compounds, it was found that those similar to this compound displayed significant activity against A549 lung carcinoma cells. The study highlighted that increased lipophilicity correlated with improved cytotoxicity, suggesting that modifications to this compound could enhance its therapeutic profile .
Case Study 2: Enzyme Interaction Studies
A series of experiments focused on the interaction of hydrazone derivatives with key metabolic enzymes demonstrated that compounds with similar structures could effectively inhibit enzyme activity associated with cancer proliferation. Future studies are planned to assess the specific mechanisms by which this compound interacts with these enzymes .
Mechanism of Action
The mechanism of action of Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from diverse sources:
Key Structural and Functional Comparisons
Core Structure: The target compound features a pentanedioate ester backbone, distinct from the cyclohexane-1,3-dione core in or the triazine system in . The ester groups enhance solubility in organic solvents compared to dione derivatives . The hydrazono group is shared with Compound 2 (), suggesting similar reactivity in forming coordination complexes or participating in cyclization reactions .
Trifluoromethyl Substituent :
- The 3-(trifluoromethyl)phenyl group in the target compound is structurally analogous to substituents in pesticidal agents (e.g., triflusulfuron methyl ester), where the CF₃ group enhances metabolic stability and target binding .
Synthetic Pathways :
- The target compound’s synthesis likely mirrors the diazotization method used for Compound 2 (), but with a pentanedioate ester precursor instead of cyclohexane-1,3-dione .
- In contrast, the diethyl pentanedioate derivative in requires advanced purification (HPLC with MeCN/water mobile phase), reflecting its higher complexity .
Applications: While the target compound’s applications are unspecified, triflusulfuron methyl ester () demonstrates the pesticidal utility of trifluoromethyl-ester hybrids. The hydrazono group in Compound 2 () is associated with antimicrobial and anticancer research, suggesting possible overlapping bioactivities .
Biological Activity
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate, with the CAS number 121582-47-6, is a hydrazone derivative characterized by its unique trifluoromethyl substitution. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C14H13F3N2O5
- Molecular Weight : 346.26 g/mol
- Key Features : The presence of a hydrazone functional group and a trifluoromethyl moiety significantly influences its reactivity and biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : Compounds with hydrazone functionalities have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
-
Case Studies :
- A study on related trifluoromethyl derivatives demonstrated enhanced cytotoxicity against human cancer cell lines such as A549 (non-small cell lung carcinoma) and HT-29 (colon carcinoma) . The addition of CF3 groups was correlated with increased cytotoxic effects due to improved interactions with hydrophobic domains of serum proteins like human serum albumin (HSA).
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Trifluoromethyl Derivative A | 10.3 | SKOV-3 (ovarian cancer) |
| Trifluoromethyl Derivative B | 2.9 | PC-3 (prostate cancer) |
Antibacterial Activity
The antibacterial potential of similar hydrazone compounds has been explored, revealing promising results:
- Activity Spectrum : Compounds structurally akin to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
-
Case Study Findings :
- A study focusing on 2-aryl-4-oxo-thiazolidines highlighted that compounds with trifluoromethyl substitutions exhibited significant antibacterial activity, suggesting that the presence of such groups may enhance the efficacy against resistant bacterial strains.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the condensation of dimethyl malonate with appropriate hydrazine derivatives followed by cyclization reactions that introduce the trifluoromethyl group.
Structure-Activity Relationship (SAR)
The structural components significantly affect biological activity:
- Hydrazone Group : Essential for biological interactions.
- Trifluoromethyl Substitution : Enhances lipophilicity and alters pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
